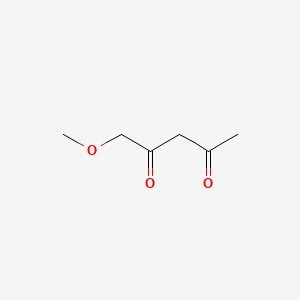

1-Methoxypentane-2,4-dione

Beschreibung

Historical Context and Early Studies of 1-Methoxypentane-2,4-dione

The investigation into this compound and its properties can be traced back to broader explorations of β-dicarbonyl compounds and their coordination chemistry. A significant early milestone in the study of this specific compound was a 1969 investigation into the stabilities of its chelates with rare earth elements. This foundational work underscored the compound's potential as a ligand in coordination chemistry, paving the way for future applications in analytical and synthetic chemistry.

Further interest in the pentanedione framework, to which this compound belongs, emerged in the 1990s through studies into the biological activities of its derivatives. For instance, research in 1993 examined the inhibitory effects of vinyl derivatives of the pentanedione structure on catechol-O-methyltransferase, highlighting the potential biological relevance of this chemical scaffold. Additionally, studies on related dimethoxy-2,4-pentanedione compounds and their reactions, such as those with phenylhydrazine (B124118) published in 1998, contributed to a deeper understanding of the synthetic versatility of these dicarbonyl systems.

Significance of this compound in Contemporary Organic Chemistry

In modern organic chemistry, this compound is recognized as a valuable intermediate for the synthesis of more complex organic molecules. Its bifunctional nature allows for the construction of a variety of heterocyclic compounds, which are core structures in many pharmaceuticals and other bioactive substances. For example, it has been utilized as a starting material in the synthesis of 2-(alkylidene)tetrahydrofurans. thieme-connect.dethieme-connect.de The compound's ability to form stable complexes with metal ions continues to be a significant area of interest, building upon the early chelation studies.

Overview of Research Trajectories for this compound and Related Diketones

Research involving this compound is part of a larger trend in the study of β-diketones. These compounds are widely investigated for their diverse reactivity and applications. nih.govnih.gov A major focus of research is their synthesis, with various methods like the Claisen condensation and multicomponent reactions being developed and refined. nih.gov

Another significant research trajectory for β-diketones, including this compound, is the study of their keto-enol tautomerism. mdpi.commdpi.com The equilibrium between the keto and enol forms is influenced by factors such as solvent and the nature of the substituents, which in turn dictates the compound's reactivity. mdpi.comstackexchange.com

Furthermore, the use of β-diketones as ligands for metal complexes is a continuously evolving field, with applications in catalysis and materials science. The research on this compound aligns with these broader trends, with specific interest in how the methoxy (B1213986) group influences its properties and reactivity compared to other β-diketones like 2-methoxypentane-2,4-dione or 1-ethoxy-pentane-2,4-dione.

Nomenclature and Structural Representations of this compound

The systematic name for this compound according to the International Union of Pure and Applied Chemistry (IUPAC) is This compound . nih.gov It is also commonly referred to by synonyms such as 1-methoxy-2,4-pentanedione. nih.govfluorochem.co.uk The compound is assigned the CAS Registry Number 6290-50-2 . nih.gov

A crucial aspect of the structure of this compound is its existence as a mixture of tautomers: the diketo form and the enol form. The enol form can be more specifically named as (3E)-4-hydroxy-1-methoxy-3-penten-2-one . This tautomerism is a characteristic feature of β-dicarbonyl compounds. The enol form is stabilized by the formation of a six-membered ring through an intramolecular hydrogen bond and by conjugation of the double bond with the remaining carbonyl group. stackexchange.comlibretexts.org

Structural Representations:

Keto form: CH₃C(=O)CH₂C(=O)CH₂OCH₃

Enol form: CH₃C(OH)=CHC(=O)CH₂OCH₃

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₀O₃ | nih.gov |

| Molecular Weight | 130.14 g/mol | nih.gov |

| Appearance | Light yellow liquid | chemical-suppliers.eu |

| Density | 1.015 g/cm³ | chemical-suppliers.eu |

| Boiling Point | 211.9 °C at 760 mmHg | chemical-suppliers.eu |

| Flash Point | 85.5 °C | chemical-suppliers.eu |

| CAS Number | 6290-50-2 | nih.gov |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-methoxypentane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-5(7)3-6(8)4-9-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZCMFVQMQKCVEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40978678 | |

| Record name | 1-Methoxypentane-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40978678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6290-50-2 | |

| Record name | 6290-50-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6703 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methoxypentane-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40978678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches for 1 Methoxypentane 2,4 Dione

Established Synthetic Routes for 1-Methoxypentane-2,4-dione

Multi-step Processes Involving Ester and Ketone Precursors

A primary and well-documented method for synthesizing this compound involves a multi-step reaction that begins with ethyl 2-methoxyacetate. This process is characterized by the following key steps:

Deprotonation: The initial step involves the reaction of ethyl 2-methoxyacetate with sodium metal in toluene (B28343) at a controlled low temperature of approximately -5°C. This generates a reactive intermediate through deprotonation.

Condensation: Acetone (B3395972) is then added to the reaction mixture.

Formation: The mixture is stirred for about 12 hours at a controlled temperature of 15°C, allowing for the formation of this compound.

Another multi-step approach utilizes methoxyacetonitrile (B46674) and chloroacetone, proceeding through Grignard carbonyl chemistry, followed by a Corey-Kim oxidation of the resulting secondary alcohols. This method highlights the sophisticated strategies required to assemble the target molecule while preserving the integrity of both the methoxy (B1213986) and dicarbonyl groups.

Claisen Condensation Approaches with Methoxyacetate (B1198184) Derivatives

The Claisen condensation is a robust and viable route for the synthesis of 1,3-diketones, including this compound. A common procedure involves the base-mediated condensation of ethyl 2-methoxyacetate with acetone in toluene, using sodium methoxide (B1231860) as the base. The final product is then isolated through distillation under reduced pressure. This method is effective for producing 1,3-diketones and can be adapted for similar compounds, such as 6-methoxyhexane-2,4-dione, by using methyl methoxyacetate and acetylacetone (B45752) derivatives under basic conditions.

| Reactants | Base | Solvent | Product |

| Ethyl 2-methoxyacetate, Acetone | Sodium methoxide | Toluene | This compound |

| Methyl methoxyacetate, Acetylacetone derivatives | Potassium carbonate | Ethanol | 6-Methoxyhexane-2,4-dione |

Nucleophilic Substitution and Condensation Reactions in this compound Synthesis

Nucleophilic substitution and condensation reactions are fundamental to the synthesis of this compound. For instance, a Williamson ether synthesis can be employed, which involves a methoxy-containing nucleophile and a diketone precursor. The optimization of these reactions often involves careful selection of the solvent, with options like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), and precise control of the reaction temperature, typically between 50–80°C, along with the stoichiometry of the reagents. The progress of the reaction is commonly monitored using techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to ensure completion.

Advanced Synthetic Techniques for this compound and its Analogs

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave-assisted synthesis has emerged as a valuable technique for improving the efficiency of organic reactions, including the synthesis of this compound. This method can significantly reduce reaction times and improve yields compared to conventional heating methods. rsc.org The application of microwave irradiation can be particularly beneficial in nucleophilic substitution and condensation reactions, contributing to more sustainable and efficient synthetic processes. nih.gov

Enolate Chemistry in Diketone Synthesis Related to this compound

The synthesis of 1,3-diketones, the structural class to which this compound belongs, heavily relies on the principles of enolate chemistry. mnstate.edu The formation of an enolate is a critical step in reactions like the Claisen condensation. mnstate.edu Advanced methods in enolate chemistry, such as "soft enolization," offer efficient and operationally simple ways to synthesize 1,3-diketones. organic-chemistry.org This approach involves treating a ketone with an acylating agent in the presence of a Lewis acid, such as magnesium bromide etherate (MgBr₂·OEt₂), and a non-nucleophilic base like diisopropylethylamine (i-Pr₂NEt). organic-chemistry.orgorganic-chemistry.org This method proceeds under mild conditions and demonstrates high functional group tolerance, providing excellent yields. organic-chemistry.org The oxidative rearrangement of 1,3-diketones presents another, albeit less explored, alternative to traditional enolate chemistry for synthesizing related carboxylic acid derivatives. rsc.org

| Method | Reagents | Key Features |

| Soft Enolization | Ketone, Acylating Agent (e.g., N-acylbenzotriazoles), MgBr₂·OEt₂, i-Pr₂NEt | Mild conditions, high yields, high functional group tolerance. organic-chemistry.orgorganic-chemistry.org |

| Oxidative Rearrangement | 1,3-Diketone | Alternative to enolate chemistry for specific derivatives. rsc.org |

Considerations for Stereoselective Synthesis of this compound Derivatives

The stereoselective synthesis of derivatives of this compound is a nuanced area of organic chemistry that presents opportunities for creating structurally diverse and potentially bioactive molecules. While direct asymmetric synthesis of this compound itself is not commonly reported due to its prochiral nature, the principles of stereoselective synthesis are highly relevant when considering its derivatives.

One approach involves the use of chiral starting materials. For instance, an asymmetric aza-Claisen rearrangement between enantioenriched α-chiral allylamines and allenones can produce δ-chiral β-diketones with excellent retention of enantiopurity after hydrolysis. organic-chemistry.org This strategy could be adapted to synthesize chiral derivatives of this compound.

Another strategy is the enantioselective desymmetrization of a meso-anhydride, which has been successfully used to create chiral building blocks for complex molecules. nih.gov This method involves reacting a meso-anhydride with a methylzinc bromide reagent in the presence of a chiral rhodium catalyst to yield a chiral methyl ketone with high enantioselectivity. nih.gov Such a chiral ketone could then be further elaborated to a derivative of this compound.

Furthermore, the synthesis of chiral derivatives can be influenced by the reaction conditions and the nature of the substituents on the β-diketone core. mdpi.com The introduction of chiral auxiliaries or catalysts can guide the stereochemical outcome of reactions involving the this compound scaffold.

Optimization of Reaction Conditions for this compound Synthesis

The efficient synthesis of this compound heavily relies on the meticulous optimization of reaction parameters. Key factors that influence the yield and purity of the final product include the choice of solvent, reaction temperature, and duration, as well as the selection and stoichiometry of the catalyst.

A primary synthetic route involves the Claisen condensation of ethyl 2-methoxyacetate and acetone. This reaction is typically performed in the presence of a strong base.

| Parameter | Details |

| Starting Materials | Ethyl 2-methoxyacetate, Acetone |

| Reagents | Sodium metal |

| Solvent | Toluene |

| Temperature (Step 1) | -5°C |

| Temperature (Step 2-3) | 15°C |

| Reaction Time | 12 hours |

| Product | This compound |

| This table outlines a common laboratory synthesis for this compound, highlighting the specific conditions for each step. |

The choice of solvent is critical in the synthesis of β-diketones like this compound, as it can significantly impact reaction rates and yields. The polarity of the solvent plays a crucial role in the keto-enol tautomerism, a characteristic feature of β-diketones. mdpi.comicm.edu.pl

In the context of Claisen condensation, solvents such as toluene are often employed. For other β-diketone syntheses, tetrahydrofuran (THF) has been identified as a more suitable solvent than diethyl ether, especially when using sodium hydride (NaH) as a base. d-nb.infonih.gov THF is favored due to its higher boiling point, lower volatility, and better solubility of the resulting sodium enolates, which can lead to a more homogeneous and controllable reaction mixture. d-nb.infonih.gov The use of polar aprotic solvents like THF can enhance reaction efficiency.

The polarity of the solvent also influences the spectroscopic properties of β-diketones, with bathochromic shifts (shifts to longer wavelengths) observed in emission spectra with increasing solvent polarity. nih.gov For certain reactions, such as the γ-halogenation of β-diketone BF2 complexes, moderately polar solvents like dichloromethane (B109758) (DCM) and acetone are effective, while higher polarity solvents like acetonitrile, DMF, and DMSO can facilitate different reaction outcomes. acs.org

Temperature and reaction time are interdependent parameters that must be carefully controlled to maximize the yield of this compound and minimize side reactions.

In a typical Claisen condensation for preparing this compound, the initial deprotonation step is conducted at a low temperature of approximately -5°C. Following the addition of the second reactant, the mixture is stirred at a controlled temperature of 15°C for about 12 hours. This careful temperature management ensures high selectivity for the desired product.

For other β-diketone syntheses, it has been found that maintaining the temperature below +5°C during the addition of reagents is crucial for controlling the reaction. d-nb.infonih.gov After the initial addition, the reaction may require stirring at room temperature overnight or a short period of refluxing (2–3 hours) to reach completion. d-nb.infonih.gov The optimization of reaction time is also critical; for instance, in one study, increasing the reaction duration from 24 to 36 hours significantly improved the yield of a 1,2-diketone. researchgate.net

The choice of catalyst and the precise control of reactant stoichiometry are fundamental to the successful synthesis of this compound. Strong bases are typically required to facilitate the Claisen condensation.

Sodium metal is a common reagent used to generate the reactive intermediate in the synthesis of this compound. Alternatively, sodium hydride (NaH) has been explored as a base. d-nb.infonih.govnih.gov In some cases, the quality of the base, such as freshly prepared sodium alkoxides, can dramatically affect the yield, more so than the stoichiometry. d-nb.infonih.gov

The molar ratio of the reactants and the base is a critical parameter to optimize. For the synthesis of some β-diketones, an optimal molar ratio of ketone to ester to base was found to be 1:1:2. d-nb.infonih.gov The excess base can act as a scavenger for alcohol and water, making the process more robust. d-nb.info It is also important to control the order of reagent addition to avoid side reactions like self-condensation of the ketone. d-nb.infonih.gov

Industrial Scale Production Considerations for this compound

The large-scale production of this compound necessitates modifications to laboratory procedures to ensure safety, efficiency, and cost-effectiveness. google.com The classic Claisen condensation remains a foundational method for the industrial synthesis of β-diketones. google.com

Key considerations for industrial scale-up include:

Specialized Reactors: The use of reactors equipped with precise temperature control systems is essential to manage the exothermic nature of the reaction and maintain optimal temperature profiles.

Efficient Mixing: Robust stirring and mixing mechanisms are required to ensure uniform reaction conditions throughout the larger volume, which is crucial for consistent product quality and yield.

Purification Techniques: High-purity this compound is often required for its applications. Industrial-scale purification may involve distillation, recrystallization, or preparative chromatography to remove impurities and byproducts. nih.gov

Continuous Flow Technology: Continuous flow reactors offer several advantages for industrial production, including improved heat and mass transfer, enhanced safety by minimizing the volume of hazardous materials at any given time, and increased process efficiency. rsc.org This technology allows for better control over reaction parameters and can lead to higher productivity. rsc.org

Process Safety: Handling large quantities of flammable solvents and reactive reagents like sodium metal or sodium hydride requires stringent safety protocols and specialized equipment to prevent accidents. d-nb.infonih.gov

A versatile and robust synthetic protocol suitable for producing multigram quantities of β-diketones without the need for cumbersome purification has been developed, which is a significant step towards efficient industrial production. d-nb.infonih.gov

Chemical Reactivity and Mechanistic Investigations of 1 Methoxypentane 2,4 Dione

Reactivity Profiles of 1-Methoxypentane-2,4-dione

The chemical reactivity of this compound is characterized by its susceptibility to oxidation, reduction, and substitution reactions. These transformations target the carbonyl and methoxy (B1213986) functionalities, leading to a variety of molecular architectures.

While specific studies on the oxidation of this compound are not extensively documented, the oxidation of β-dicarbonyl compounds generally proceeds via cleavage of the carbon-carbon bond between the carbonyl groups. Under strong oxidizing conditions, this can lead to the formation of carboxylic acids. For instance, oxidation could potentially yield methoxyacetic acid and acetic acid. The reaction mechanism would likely involve initial oxidative attack at the dicarbonyl unit, followed by cleavage and further oxidation of the resulting fragments.

The carbonyl groups of this compound are susceptible to reduction by various reducing agents to form alcohol derivatives. The use of chemoselective reducing agents can, in principle, allow for the selective reduction of one or both carbonyl groups. For example, sodium borohydride (B1222165) (NaBH₄) is a common reagent used for the reduction of ketones to secondary alcohols. nih.gov The reduction of this compound with a mild reducing agent would be expected to yield a mixture of hydroxy-ketones and the corresponding diol, 1-methoxypentane-2,4-diol.

Table 1: Predicted Products of this compound Reduction

| Reagent | Predicted Major Product(s) |

|---|---|

| Sodium Borohydride (NaBH₄) | 1-Methoxypentan-2-ol-4-one, 1-Methoxypentan-4-ol-2-one, 1-Methoxypentane-2,4-diol |

This table is based on the known reactivity of similar functional groups and serves as a predictive guide.

The methoxy group in this compound is an ether linkage and can potentially undergo nucleophilic substitution reactions, although this is generally less facile than reactions at the carbonyl centers. Under strong acidic conditions, the ether oxygen can be protonated, making the adjacent carbon atom more susceptible to nucleophilic attack, leading to the cleavage of the C-O bond. However, reactions involving the enolate form are more common for β-dicarbonyl compounds.

Key Reaction Mechanisms of this compound

Understanding the reaction mechanisms of this compound is crucial for predicting its behavior in chemical transformations. The keto-enol tautomerism is a cornerstone of its reactivity, influencing its role as both a nucleophile and an electrophile.

A key feature of β-dicarbonyl compounds is their existence as an equilibrium mixture of keto and enol tautomers. pearson.com For pentane-2,4-dione, the enol form is significantly stabilized by the formation of a six-membered ring through intramolecular hydrogen bonding and conjugation. stackexchange.comyoutube.com The presence of the methoxy group at the C1 position in this compound will influence the position of this equilibrium. While the fundamental principles of tautomerism remain, the electron-donating nature of the methoxy group may affect the acidity of the α-protons and the stability of the resulting enol form. The equilibrium can be influenced by factors such as the solvent, temperature, and the presence of acid or base catalysts. orientjchem.org

Table 2: Factors Influencing Keto-Enol Equilibrium

| Factor | Effect on Equilibrium |

|---|---|

| Solvent Polarity | Polar solvents tend to favor the more polar keto form. orientjchem.org |

| Intramolecular Hydrogen Bonding | Stabilizes the enol form, shifting the equilibrium towards the enol. youtube.com |

| Conjugation | Conjugation of the double bond with the carbonyl group stabilizes the enol form. youtube.com |

| Temperature | Can shift the equilibrium; the direction depends on the enthalpy change of the tautomerization. |

The carbonyl carbons of this compound are electrophilic and are thus susceptible to nucleophilic addition reactions. Common nucleophiles such as organometallic reagents, hydrides, and amines can attack the carbonyl carbon.

The enol or enolate form of this compound is nucleophilic at the central carbon atom (C3). This allows it to participate in electrophilic substitution reactions. For example, it can be alkylated or acylated at the C3 position in the presence of a suitable electrophile and a base. The reaction proceeds via the formation of a resonance-stabilized enolate ion, which then attacks the electrophile.

Rearrangement Reactions (e.g., Acid-Catalyzed Rearrangements)

While specific studies detailing the acid-catalyzed rearrangement of this compound are not extensively documented, its reactivity can be inferred from the established behavior of analogous β-alkoxy-β-dicarbonyl and α-hydroxy-β-dicarbonyl compounds. These classes of compounds are known to undergo various rearrangement reactions under both acidic and basic conditions.

One pertinent example is the Lewis acid-promoted α-hydroxy β-dicarbonyl to α-ketol ester rearrangement. nih.gov In this type of transformation, a Lewis acid like magnesium iodide (MgI₂) can coordinate to the ester carbonyl group, facilitating a nucleophilic attack by the adjacent hydroxyl group. This leads to a transient epoxide intermediate which then isomerizes to a more stable enolate, ultimately yielding the rearranged product. A plausible analogous mechanism for a hydroxylated derivative of this compound under acid catalysis would involve the protonation of one of the carbonyl oxygens, activating the carbonyl group toward nucleophilic attack by an adjacent hydroxyl group, followed by a similar rearrangement cascade.

Furthermore, studies on the alkylation of β-dicarbonyl compounds have shown that O-alkylation products can undergo thermal rearrangement to the more thermodynamically stable C-alkylation products at elevated temperatures (e.g., 180°C). bsu.edu.az This suggests that under certain conditions, the methoxy group in this compound or its derivatives could potentially migrate, although this is distinct from a classic acid-catalyzed skeletal rearrangement. Base-catalyzed rearrangements of α-hydroxy β-diketones to α-keto esters have also been reported, proceeding through a mechanism believed to involve the scission of an oxirane C-C bond. researchgate.net

Cycloaddition Reactions Involving this compound Derivatives

Derivatives of this compound, which contain the β-dicarbonyl moiety, can act as dienophiles in cycloaddition reactions, particularly after enolization. However, a more common and powerful strategy involves using highly electron-rich dienes to react with activated carbonyl compounds, which can be derived from this compound. The Hetero-Diels-Alder reaction, a variant of the Diels-Alder reaction where one or more carbon atoms in the diene or dienophile is replaced by a heteroatom, is a key transformation in this context. nih.gov This reaction is a powerful tool for constructing six-membered heterocyclic rings.

Hetero-Diels-Alder Reactions with 1,3-Bis(silyloxy)-1,3-butadienes

A prominent example of a highly reactive diene used in these cycloadditions is Danishefsky's diene (trans-1-methoxy-3-trimethylsilyloxy-1,3-butadiene). wikipedia.org This electron-rich diene is known to react readily with electrophilic dienophiles, including aldehydes and ketones, which can be derivatives of this compound. For instance, the reaction of Danishefsky's diene with glyoxylate esters (which are α-ketoesters) serves as a close model for the reactivity of activated derivatives of this compound.

These reactions are often catalyzed by Lewis acids and proceed through a Mukaiyama aldol-type intermediate. scispace.com Subsequent acid treatment of this intermediate promotes cyclization and elimination to furnish a dihydropyranone ring system. The high reactivity of Danishefsky's diene makes it an excellent partner for such transformations, enabling the synthesis of complex heterocyclic structures under relatively mild conditions. nih.govnuph.edu.ua

Influence of Substituents and Reaction Conditions on Cycloaddition Efficiency

The efficiency and selectivity of Hetero-Diels-Alder reactions are profoundly influenced by the nature of the substituents on both the diene and the dienophile, as well as the reaction conditions employed.

Substituent Effects: In a typical (normal electron-demand) Diels-Alder reaction, the rate is accelerated by the presence of electron-donating groups on the diene and electron-withdrawing groups on the dienophile. masterorganicchemistry.comijcrcps.com Danishefsky's diene is a prime example of an electron-rich diene due to its methoxy and silyloxy substituents, which donate electron density into the diene system. wikipedia.org Consequently, its reactivity is greatest with dienophiles that are electron-deficient. For a dienophile derived from this compound, placing strong electron-withdrawing groups adjacent to the reacting carbonyl group would significantly enhance the reaction rate and yield. youtube.com The regioselectivity of the addition is also governed by these electronic effects, with the frontier molecular orbitals (HOMO of the diene and LUMO of the dienophile) dictating the orientation of the reactants. youtube.com

Reaction Conditions:

Lewis Acid Catalysis: The use of Lewis acids (e.g., Cu(OTf)₂, MgBr₂) is a common strategy to accelerate Hetero-Diels-Alder reactions. scispace.comresearchgate.net The Lewis acid coordinates to the carbonyl oxygen of the dienophile, lowering the energy of its LUMO and thereby reducing the HOMO-LUMO energy gap with the diene. youtube.com This coordination enhances both the reactivity and, often, the stereoselectivity of the reaction. nih.gov

Chiral Catalysts: For asymmetric synthesis, chiral Lewis acids, such as those derived from copper triflate and bis(oxazoline) ligands, can be employed. These catalysts can induce significant enantioselectivity, leading to the formation of one enantiomer of the product in excess. nih.govscispace.com

Temperature: Cycloaddition reactions are sensitive to temperature. While thermal conditions can be sufficient for highly reactive partners, Lewis acid catalysis often allows the reactions to be performed at lower temperatures (e.g., -78°C), which can improve selectivity. nih.gov

The following table summarizes the results from a study on the asymmetric Hetero-Diels-Alder reaction between Danishefsky's diene and methyl glyoxylate, catalyzed by various chiral bis(oxazoline)-metal complexes. This serves as an illustrative model for the behavior of this compound derivatives.

| Entry | Ligand | Metal Salt | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| 1 | Bis(oxazoline) 1 | Cu(OTf)₂ | -78 | 40 | 47 |

| 2 | Bis(oxazoline) 2 | Cu(OTf)₂ | -78 | <5 | - |

| 3 | Bis(oxazoline) 2 | MgBr₂ | -78 | <5 | - |

| 4 | (1R, 2S)-Bis(oxazoline) | Cu(OTf)₂ | -78 | 70 | 72 |

Data adapted from studies on asymmetric hetero-Diels-Alder reactions as a model system. nih.govscispace.com

Spectroscopic Characterization and Advanced Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy of 1-Methoxypentane-2,4-dione

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For this compound, both ¹H and ¹³C NMR spectroscopy provide critical data for structural confirmation.

The proton NMR (¹H NMR) spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule: the methyl protons of the acetyl group, the methylene protons adjacent to the carbonyl and methoxy (B1213986) groups, and the methoxy protons themselves.

Due to keto-enol tautomerism, the spectrum may display two sets of signals corresponding to the keto and enol forms. The enol form is stabilized by intramolecular hydrogen bonding. Based on typical chemical shift values for similar structures, the following assignments can be predicted.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Functional Group | Predicted Chemical Shift (δ, ppm) | Predicted Splitting Pattern |

|---|---|---|

| Acetyl Methyl Protons (-C(O)CH₃) | ~2.2 | Singlet |

| Methylene Protons (-C(O)CH₂C(O)-) (Keto form) | ~3.7 | Singlet |

| Methylene Protons (-C(O)CH₂-O-) | ~4.1 | Singlet |

| Methoxy Protons (-OCH₃) | ~3.4 | Singlet |

| Vinyl Proton (=CH-) (Enol form) | ~5.6 | Singlet |

Note: The actual spectrum may show integration values that reflect the equilibrium ratio of the keto and enol tautomers.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbons are characteristically found far downfield due to the deshielding effect of the electronegative oxygen atom. The methoxy carbon appears in the typical range for carbons singly bonded to oxygen.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl Carbons (C=O) | 190 - 210 |

| Methoxy Carbon (-OCH₃) | 50 - 65 |

| Methylene Carbon (-CH₂-) | 45 - 60 |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound is dominated by a strong absorption band corresponding to the stretching vibration of the carbonyl (C=O) groups. The presence of two carbonyl groups in the diketone structure can lead to symmetric and asymmetric stretching modes, which may appear as two distinct peaks or a broadened single peak. The C-O stretching vibration of the methoxy group is also a key diagnostic feature. For the parent compound, 2,4-pentanedione, the keto form shows characteristic C=O stretches around 1708-1728 cm⁻¹, while the enol form displays a C=C stretch near 1606 cm⁻¹ due to conjugation.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Absorption Range (cm⁻¹) |

|---|---|---|

| Carbonyl (C=O) | Stretch | 1700 - 1730 (strong) |

| Carbon-Oxygen (C-O) | Stretch | 1050 - 1150 (strong) |

Mass Spectrometry (MS) and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and can reveal structural details through the analysis of fragmentation patterns.

The fragmentation of this compound upon electron ionization would likely proceed through characteristic pathways for ketones and ethers. A common fragmentation for ketones is the alpha-cleavage, the breaking of the bond adjacent to the carbonyl group. This would lead to the formation of acylium ions. For the ether moiety, cleavage of the C-O bond or the C-C bond adjacent to the oxygen can occur.

Key predicted fragmentation pathways include:

Loss of a methoxy radical (•OCH₃): leading to an ion at m/z 99.

Loss of a methyl radical (•CH₃): from the acetyl group, resulting in an ion at m/z 115.

Formation of an acetyl cation ([CH₃CO]⁺): resulting in a characteristic peak at m/z 43.

Formation of a methoxymethyl cation ([CH₂OCH₃]⁺): leading to a peak at m/z 45.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of a molecule. The exact mass of this compound has been calculated based on its molecular formula, C₆H₁₀O₃.

Table 4: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₆H₁₀O₃ |

| Calculated Exact Mass | 130.062994 Da nih.gov |

Confirmation of the molecular ion peak at an m/z corresponding to this exact mass in an HRMS experiment would unequivocally verify the elemental composition of this compound.

Fragmentation Patterns for Structural Elucidation

Mass spectrometry provides critical information for the structural elucidation of this compound by analyzing the fragmentation patterns of its molecular ion. Upon ionization, typically through electron impact (EI), the molecular ion (M⁺) is formed and subsequently breaks down into smaller, characteristic fragment ions.

The fragmentation of β-diketones is influenced by the presence of two carbonyl groups and the methoxy substituent. Key fragmentation pathways for this compound are expected to involve alpha-cleavage, which is the breaking of the carbon-carbon bond adjacent to a carbonyl group. This process is a dominant fragmentation mode for ketones.

Expected fragmentation patterns would likely involve the loss of key functional groups, providing valuable structural information. Common fragmentation pathways for ketones include the cleavage of bonds next to the carbonyl group. libretexts.org For this compound (molecular weight: 130.14 g/mol ), significant fragments would likely arise from the loss of acetyl (CH₃CO•, 43 u) and methoxy (CH₃O•, 31 u) radicals or related neutral molecules. The presence of an ether linkage also introduces the possibility of cleavage alpha to the oxygen atom. libretexts.org

A general representation of expected fragmentation is detailed in the table below.

| m/z Value (Mass/Charge Ratio) | Proposed Fragment Ion | Plausible Neutral Loss |

| 99 | [M - OCH₃]⁺ | Loss of a methoxy radical |

| 87 | [M - CH₃CO]⁺ | Loss of an acetyl radical |

| 71 | [CH₃COCHCO]⁺ | Cleavage of the methoxyacetyl group |

| 43 | [CH₃CO]⁺ | Acetyl cation |

This table is based on general fragmentation principles for ketones and ethers and may not represent all observed fragments.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are indispensable for assessing the purity of this compound and for its separation from reaction mixtures or impurities. Both gas and liquid chromatography are employed, each offering distinct advantages.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique ideal for the analysis of volatile compounds like this compound. researchgate.net In this method, the sample is vaporized and separated based on its boiling point and affinity for the stationary phase within a capillary column. The separated components then enter the mass spectrometer, which serves as a highly specific detector, providing mass spectra for identification.

GC-MS analysis can effectively separate this compound from starting materials, byproducts, and solvents. rjptonline.org The retention time of the compound is a characteristic feature under specific chromatographic conditions, while the mass spectrum provides definitive structural confirmation. This technique is widely used for quality control and the analysis of complex mixtures containing β-diketones. scilit.commdpi.com The monitoring of vicinal diketones is crucial in industries like beverage production, where they can significantly alter flavor. chromatographyonline.comthermofisher.comchromatographytoday.com

| Parameter | Typical Condition |

| Column Type | DB-5 (5%-phenyl methylpolysiloxane) or similar non-polar to mid-polar capillary column |

| Carrier Gas | Helium |

| Injector Temperature | 250 °C |

| Oven Program | Temperature gradient (e.g., 50 °C to 300 °C) to separate compounds with different boiling points |

| Detector | Mass Spectrometer (typically in Electron Impact mode) |

The parameters listed are illustrative and require optimization for specific applications.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Applications

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for both the quantitative analysis and the preparative purification of this compound. However, the HPLC analysis of β-diketones can present challenges due to their tendency to exist in a keto-enol tautomeric equilibrium, which can lead to poor peak shapes and resolution on conventional stationary phases. nih.govresearchgate.net

To overcome these issues, specialized methods have been developed. Reversed-phase HPLC is a common mode used for the separation of β-diketone metal chelates. oup.com For underivatized β-diketones, mixed-mode stationary phases, such as those combining reversed-phase and strong anion exchange characteristics, have been shown to provide good peak shapes. nih.govresearchgate.net The use of mobile phase additives like trifluoroacetic acid (TFA) and elevated column temperatures can further improve chromatographic performance. nih.govresearchgate.net In some cases, pre-column derivatization with reagents like 2,4-dinitrophenylhydrazine (DNPH) is used to create derivatives with strong UV absorbance, enhancing detection sensitivity. researchgate.net

| Application | HPLC Mode | Stationary Phase | Typical Mobile Phase | Detector |

| Analytical | Reversed-Phase or Mixed-Mode | C18 or Primesep B | Acetonitrile/Water or Methanol/Water with 0.1% TFA | UV-Vis or Diode Array Detector (DAD) |

| Preparative | Reversed-Phase | C18 | Acetonitrile/Water or Methanol/Water | UV-Vis (at higher concentrations) |

These conditions are general and must be optimized for specific separation goals.

Computational Chemistry for Spectroscopic Predictions and Mechanistic Insights

Computational chemistry serves as a powerful tool to complement experimental data, offering deeper insights into the properties and behavior of this compound at a molecular level.

Density Functional Theory (DFT) Calculations for Electronic Structure and Vibrational Spectra

Density Functional Theory (DFT) is a quantum chemical method used to investigate the electronic structure of molecules. rsc.org For this compound, DFT calculations can predict key properties such as molecular geometry, orbital energies (e.g., HOMO and LUMO), and electron distribution. This information is crucial for understanding the molecule's reactivity.

Furthermore, DFT is widely used to calculate vibrational frequencies. rsc.org The predicted vibrational spectrum can be compared with experimental data from Fourier-transform infrared (FT-IR) spectroscopy to aid in spectral assignments and confirm the compound's structure. Such calculations have been successfully applied to various β-diketone systems to understand their tautomeric equilibria and hydrogen bonding. acs.orgresearchgate.netmdpi.com

| Calculated Property | Significance for this compound |

| Optimized Geometry | Predicts bond lengths and angles of the most stable conformation. |

| HOMO/LUMO Energies | Provides insight into electronic transitions and chemical reactivity. |

| Vibrational Frequencies | Predicts the IR spectrum, aiding in the interpretation of experimental data. |

| Tautomeric Energies | Helps determine the relative stability of the keto and enol forms. |

Molecular Dynamics Simulations for Solution-Phase Behavior

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of a compound's behavior in the solution phase. youtube.com For this compound, MD simulations can be used to study its conformational dynamics, solvation, and interactions with solvent molecules.

By simulating the compound in a solvent box (e.g., water or an organic solvent), researchers can analyze the radial distribution functions to understand how solvent molecules arrange around the solute. These simulations can also shed light on the stability of different tautomers in various solvents and the dynamics of the intramolecular hydrogen bond in the enol form. Such studies are essential for understanding how the solvent environment influences the compound's properties and reactivity. mdpi.comresearchgate.net

Applications of 1 Methoxypentane 2,4 Dione in Chemical Synthesis

Role as an Intermediate in Complex Organic Molecule Synthesis

As an intermediate, 1-methoxypentane-2,4-dione is prized for its ability to facilitate the construction of intricate organic molecules. The presence of two carbonyl groups and an adjacent methoxy (B1213986) group provides multiple reactive sites that can be selectively targeted to build molecular complexity. The dicarbonyl moiety allows for the formation of stable enolates, a fundamental property that drives many of its synthetic applications.

A significant application of this compound is in the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals and natural products. Its framework is readily incorporated into various ring systems.

Pyrazoles: Research has demonstrated the reaction of related dimethoxy-2,4-pentanedione compounds with phenylhydrazine (B124118) to synthesize substituted pyrazoles, highlighting the utility of the pentanedione skeleton in forming five-membered aromatic heterocycles. chemchart.com

Tetrahydrofurans: In one synthetic approach, a diene derived from this compound reacts to produce 2-(alkylidene)tetrahydrofurans, showcasing a direct pathway to this important heterocyclic system. thieme-connect.de

Pyrans: The compound is structurally related to synthons used for creating pyran-annulated heterocyclic systems. chemchart.com

The following table summarizes examples of heterocyclic scaffolds synthesized using this compound or its close structural relatives.

Table 1: Heterocyclic Compounds Derived from this compound and Related Precursors| Heterocycle Class | Specific Example | Precursor | Reference |

|---|---|---|---|

| Pyrazoles | Methoxy(3-methyl-1-phenylpyrazol-5-yl)diphenylphosphine oxide | 1,1-Dimethoxy-2,4-pentanedione | chemchart.com |

| Tetrahydrofurans | 2-(Alkylidene)tetrahydrofurans | Diene from this compound | thieme-connect.de |

| Pyrans | Pyran-annulated compounds | Dihydro-2H-pyran-3(4H)-one (related synthon) | chemchart.com |

The molecular framework of this compound is a component of various bioactive substances. Its utility as an intermediate allows for the creation of molecules designed to interact with biological targets. For instance, derivatives of the pentanedione structure have been investigated for their ability to act as enzyme inhibitors. A notable study from 1993 explored vinyl derivatives containing the pentanedione structure as inhibitors of catechol-O-methyltransferase, an important enzyme in biochemistry and pharmacology. chemchart.com This demonstrates the compound's value in medicinal chemistry for developing new therapeutic agents.

Derivatization of this compound

The reactivity of this compound allows for its conversion into a variety of derivatives, expanding its synthetic utility.

This compound can undergo several types of chemical reactions to yield substituted derivatives. The carbonyl groups and the methoxy group can all be sites for chemical modification.

Oxidation: The compound can be oxidized to form the corresponding carboxylic acids.

Reduction: The carbonyl groups are susceptible to reduction by agents like sodium borohydride (B1222165) or lithium aluminum hydride, which would convert them into alcohols.

Substitution: The methoxy group can potentially be substituted with other functional groups under specific reaction conditions.

Acylation: The carbon atom situated between the two carbonyl groups is acidic and can be deprotonated to form a nucleophilic enolate, which can then react with electrophiles. An example is the formation of 3-acetyl-1-methoxypentane-2,4-dione. sigmaaldrich.com

Table 2: Chemical Reactions for Derivatization

| Reaction Type | Reagents | Product Class | Reference |

|---|---|---|---|

| Oxidation | Potassium permanganate, chromium trioxide | Carboxylic acids | |

| Reduction | Sodium borohydride, lithium aluminum hydride | Alcohols | |

| Substitution | Halogens, acids | Substituted derivatives | |

| Acylation | Acetylating agent (e.g., acetyl chloride) | Tri-ketones | sigmaaldrich.com |

The chemistry of this compound is closely related to that of other β-diketones, most notably its parent compound, 2,4-pentanedione (acetylacetone). The reactivity of these related diketones provides insight into the synthetic potential of the class. For example, 2,4-pentanedione is used in condensation reactions to form difluoroboron-curcumin derivatives, which have applications in medical imaging. researchgate.net Other related diketones include 1-ethoxy-pentane-2,4-dione, where the methoxy group is replaced by an ethoxy group, leading to different physical properties and chemical reactivity. The synthesis and derivatization of these related structures are crucial areas of research, as subtle changes in the substituent can significantly impact the molecule's properties and applications.

Utilisation in Pharmaceutical and Agrochemical Production

The versatile reactivity of this compound makes it a useful intermediate in industrial settings, particularly for the production of pharmaceuticals and agrochemicals.

In the pharmaceutical sector, its role in synthesizing bioactive molecules, such as the enzyme inhibitors mentioned previously, positions it as a valuable precursor for drug development. chemchart.com The ability to construct complex heterocyclic and substituted acyclic structures from this intermediate is key to creating novel therapeutic compounds.

In agrochemical production, dione (B5365651) structures are found in certain classes of herbicides. For instance, the herbicide benzobicyclon (B1666587) contains a dione moiety that is crucial for its biological activity. escholarship.org The synthetic pathways leading to such complex molecules can involve intermediates with structural similarities to this compound, highlighting its relevance in developing new crop protection agents.

Potential Applications in Material Science and Polymer Chemistry

The utility of this compound extends beyond traditional organic synthesis into the realms of material science and polymer chemistry. bldpharm.com This potential is largely derived from its identity as a β-dicarbonyl compound and its pronounced ability to act as a chelating agent for a wide range of metal ions. justdial.com

The formation of stable metal complexes is a cornerstone of its application in material science. Early research highlighted the stability of chelates formed between this compound and rare earth elements. chemchart.com Such metal-organic complexes are integral to the development of advanced materials. For instance, the broader family of acetylacetone (B45752) derivatives is utilized in creating metal-organic frameworks (MOFs), which are porous materials with applications in gas storage, separation, and catalysis. The specific properties of this compound could be harnessed to synthesize MOFs with tailored functionalities.

In polymer chemistry, acetylacetone derivatives are used in the formulation of coatings, adhesives, and polymers, often acting as drying agents or cross-linking agents. justdial.com this compound is specifically categorized by some chemical suppliers as a "Polymer Science Material Building Block," indicating its role as a monomer or additive in polymerization processes. bldpharm.com Its ability to coordinate with metal centers can be exploited to create metallopolymers, where the metal-ligand bond is incorporated into the polymer backbone or as a pendant group, imparting unique thermal, mechanical, or electronic properties to the final material.

Detailed research findings on the specific use of this compound in these fields are still emerging, but its fundamental chemical properties suggest significant potential.

| Area of Material Science/Polymer Chemistry | Potential Role of this compound | Underlying Chemical Property |

| Metal-Organic Frameworks (MOFs) | Organic linker to connect metal nodes | Chelation with metal ions |

| Polymer Synthesis | Monomer or additive | Reactivity of dicarbonyl and methoxy groups bldpharm.com |

| Coatings and Adhesives | Cross-linking agent, drying agent | Coordination with metal catalysts/driers justdial.com |

| Metallopolymers | Ligand for incorporating metal centers | Formation of stable metal complexes |

Biological Activity and Medicinal Chemistry Research

Antimicrobial Activity Studies of 1-Methoxypentane-2,4-dione and its Derivatives

Preliminary research suggests that this compound may have antimicrobial properties against a variety of pathogens. However, more detailed investigations are necessary to fully understand its specific mechanisms of action.

A study involving the hetero-Diels-Alder reaction used this compound as a reactant to synthesize 4-hydroxy-2-(arylsulfonyl)pyridines. nih.gov Several of the resulting pyridine (B92270) derivatives demonstrated antimicrobial activity, particularly against Gram-positive bacteria. nih.gov

Table 1: Antimicrobial Activity of Pyridine Derivatives from this compound

| Derivative Class | Target Pathogen | Activity Level |

|---|---|---|

| 4-hydroxy-2-(arylsulfonyl)pyridines | Gram-positive bacteria | Moderate |

| 4-hydroxy-2-(arylsulfonyl)pyridines | Gram-negative bacteria | Not observed |

| 4-hydroxy-2-(arylsulfonyl)pyridines | Candida maltosa | Weak (some derivatives) |

This table is based on findings from a study on derivatives synthesized using this compound.

The precise mechanisms through which this compound and its derivatives exert antimicrobial effects are not yet fully elucidated. However, it is theorized that the compound's carbonyl groups can form hydrogen bonds with the active sites of essential microbial enzymes, potentially disrupting their function. Additionally, the methoxy (B1213986) group may engage in nucleophilic substitution reactions, which could alter the compound's interactions with biological molecules within pathogens.

Research into the structure-activity relationships of derivatives is ongoing. Studies on related naphthoquinone derivatives have shown that the introduction of certain functional groups, such as fluorine, can lead to potent and broad-spectrum antimicrobial activity. nih.gov While not directly studying this compound, this highlights a common strategy in medicinal chemistry that could be applicable to enhancing its potential antimicrobial effects. For the pyridine derivatives synthesized from this compound, the nature of the aryl and sulfonyl groups influences the antimicrobial potency. nih.govscribd.com

Enzyme Interaction and Modulation

This compound has been shown to have a significant influence on enzyme activity.

Studies have documented the effects of this compound on the kinetics of enzymes involved in metabolic pathways. One study indicated that varying concentrations of the compound could significantly alter the activity of specific enzymes, suggesting a dose-dependent relationship.

The molecular structure of this compound allows for interactions with enzyme active sites. The carbonyl groups present in the molecule are capable of forming hydrogen bonds with amino acid residues in an enzyme's active site, which can influence the enzyme's catalytic activity. The methoxy group may also participate in nucleophilic interactions, further contributing to the modulation of enzyme function.

Therapeutic Potential and Drug Development

The ability of this compound to modulate enzyme activity suggests its potential as a candidate for drug development, particularly for diseases associated with enzyme dysfunction. It is also utilized as a crucial intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and other bioactive substances, making it a valuable component in pharmaceutical research. google.com For instance, it has been used in the synthesis of imidazo[1,5-a]pyrimidinyl carboxamide compounds, which are being investigated for the treatment of various medical disorders. google.com

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 4-hydroxy-2-(arylsulfonyl)pyridines |

| imidazo[1,5-a]pyrimidinyl carboxamide |

| Naphthoquinones |

Modulation of Enzyme Activity for Disease Treatment

The structural motif of pentane-2,4-dione is a key component in the design of certain enzyme inhibitors, most notably inhibitors of Catechol-O-methyltransferase (COMT). researchgate.net COMT is a crucial enzyme in the metabolism of catecholamine neurotransmitters, and its inhibition is a therapeutic strategy in the management of Parkinson's disease to protect the administered drug, L-DOPA. researchgate.netreading.ac.uk

Research has focused on derivatives that incorporate the pentane-2,4-dione structure. For instance, vinyl derivatives of this framework were investigated in the 1990s for their potential to inhibit COMT, underscoring the biological relevance of this chemical class. A specific example is the compound 3-(3,4-dihydroxy-5-nitrobenzylidene)-2,4-pentanedione, a COMT inhibitor that utilizes the pentane-2,4-dione core. science.gov These compounds are designed to interact with the enzyme's active site, thereby blocking its metabolic activity. researchgate.netreading.ac.uk The development of such inhibitors highlights the utility of the pentane-2,4-dione scaffold in creating targeted therapeutic agents.

Table 1: Pentane-2,4-dione Derivatives as Enzyme Modulators

This table is interactive. You can sort and filter the data.

| Compound Name | Target Enzyme | Therapeutic Area | Relevance of Pentane-2,4-dione Core |

| 3-(3,4-dihydroxy-5-nitrobenzylidene)-2,4-pentanedione | Catechol-O-methyltransferase (COMT) | Parkinson's Disease | Serves as the core chemical scaffold for the inhibitor. science.gov |

| Vinyl derivatives of pentane-2,4-dione | Catechol-O-methyltransferase (COMT) | Neurological Disorders | The dione (B5365651) framework is a key structural feature for activity. |

Investigations into Natural Product Contexts

There are indications that this compound, likely in its enol form (3Z)-3-hydroxy-5-methoxypent-3-en-2-one, may be present in certain natural products. cymitquimica.com Its potential occurrence in nature makes it a subject of interest for natural product research and medicinal chemistry. cymitquimica.com However, specific details regarding the natural sources containing this compound are not extensively documented in the available literature. The presence of its structural backbone in various bioactive compounds suggests that it could be a component of more complex natural molecules.

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Pathways for 1-Methoxypentane-2,4-dione

The classical synthesis of β-diketones, such as this compound, has traditionally been dominated by methods like the Claisen condensation. mdpi.comnih.gov However, the future of its synthesis is likely to be characterized by the pursuit of more efficient, sustainable, and selective methodologies. researchgate.net Emerging trends in the broader field of β-diketone synthesis suggest several promising directions for this compound.

Catalytic Approaches:

Biocatalysis: The use of enzymes as catalysts in organic synthesis offers a green and highly selective alternative to traditional methods. mdpi.com Research into biocatalytic routes for the synthesis of 1,3-diketones is an active area, and future work could focus on identifying or engineering enzymes capable of producing this compound with high yield and enantioselectivity. mdpi.com

Organocatalysis and Metal-Based Catalysis: These methods have shown promise for the synthesis of complex β-diketones. nih.govresearchgate.net Future research may involve the development of novel organocatalysts or metal complexes that can facilitate the synthesis of this compound under mild conditions with improved atom economy. researchgate.net

Alternative Synthetic Strategies:

Hydration of Alkynones and Decarboxylative Coupling: These represent more recent strategies for the formation of the β-diketone moiety and could be adapted for the synthesis of this compound. nih.gov

A comparative look at these potential future pathways is presented in the table below.

| Synthetic Pathway | Potential Advantages for this compound Synthesis |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. |

| Organocatalysis | Metal-free, often milder conditions than traditional methods. researchgate.net |

| Metal-Based Catalysis | High efficiency and potential for asymmetric synthesis. mdpi.com |

| Hydration of Alkynones | Alternative route that may offer different substrate scope. nih.gov |

| Decarboxylative Coupling | Can utilize different starting materials, expanding synthetic flexibility. nih.gov |

Advanced Mechanistic Studies Utilizing Computational and Experimental Approaches

A deeper understanding of the reactivity and properties of this compound will be driven by the synergy of computational and experimental techniques. The tautomeric equilibrium between the keto and enol forms is a critical aspect of β-diketone chemistry, influencing their reactivity and biological activity. mdpi.comorientjchem.org

Computational Approaches:

Density Functional Theory (DFT): DFT calculations are a powerful tool for studying the tautomerism of β-diketones, allowing for the prediction of the relative stabilities of tautomers and the energy barriers of their interconversion. nih.govresearchgate.net Future studies on this compound will likely employ DFT to gain a precise understanding of its tautomeric preferences in different environments. nih.gov

Experimental Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques are invaluable for the mechanistic analysis of chemical reactions. ed.ac.ukchemrxiv.org In the context of this compound, in-situ NMR monitoring can provide real-time data on reaction kinetics and the formation of intermediates. chemrxiv.orgosti.gov There is existing NMR spectral data for the related compound 1-methoxypentane (B3055027) which can serve as a foundational reference. researchgate.net

The integration of these methods will provide a more complete picture of the reaction mechanisms involving this compound.

Development of New Derivatization Strategies for Enhanced Bioactivity

This compound serves as a valuable scaffold for the synthesis of a variety of derivatives, with significant potential for enhanced biological activity. mdpi.com The synthesis of heterocyclic compounds, particularly pyrazole (B372694) derivatives, from β-diketones is a well-established and promising area of research. researchgate.netmdpi.comresearchgate.netconsensus.appnih.gov

One of the most-cited publications on this compound reports its use in the synthesis of a methoxy(3-methyl-1-phenylpyrazol-5-yl)diphenylphosphine oxide, highlighting its utility in creating complex heterocyclic systems. chemchart.com

Future research is expected to focus on:

Multicomponent Reactions (MCRs): MCRs are an efficient strategy for the synthesis of diverse libraries of bioactive compounds from simple precursors. researchgate.netconsensus.appnih.gov The use of this compound in MCRs could lead to the discovery of novel pyrazole derivatives with a range of therapeutic activities, including antimicrobial and anticancer properties. mdpi.comnih.gov

Metal Complexation: The antimicrobial activity of β-diketones can be enhanced when they are complexed with metals. mdpi.com Future work could explore the synthesis and biological evaluation of metal complexes of this compound and its derivatives.

The table below outlines some of the bioactive pyrazole derivatives that can be synthesized from β-diketone precursors.

| Pyrazole Derivative Type | Potential Biological Activity |

| Pyrano[2,3-c]pyrazoles | Antimicrobial mdpi.com |

| Tetrahydrobenzo[b]pyrans | Anti-inflammatory, Antioxidant researchgate.net |

| Pyrazole-based benzenesulfonamides | Various therapeutic applications researchgate.net |

Investigation of this compound in Catalysis and Material Science

The ability of β-diketones to act as chelating ligands for a wide range of metal ions makes them highly valuable in the fields of catalysis and material science. mdpi.com An early study highlighted the stability of this compound chelates with rare-earth metals, indicating its potential in this area. chemchart.com

Asymmetric Catalysis:

Chiral metal complexes containing β-diketone ligands can be effective catalysts for asymmetric reactions. nih.govnih.gov Future research could explore the use of chiral derivatives of this compound as ligands in asymmetric catalysis, for instance, in hydrogenation or allylic substitution reactions. nih.gov

Material Science:

Metal-Organic Frameworks (MOFs): MOFs are porous materials with a wide range of applications, including gas storage and separation. researchgate.netrsc.orgresearchgate.net β-Diketones can serve as the organic linkers in MOFs. researchgate.net The development of MOFs incorporating this compound could lead to new materials with tailored properties. Electrochemical synthesis is an emerging mild and rapid method for producing MOFs. rsc.org

Addressing Contradictory Biological Activity Reports for Derivatives

As the library of derivatives of this compound expands, it is not uncommon for seemingly contradictory reports on their biological activities to emerge. nih.govnih.govmdpi.combiointerfaceresearch.comresearchgate.net Future research will need to systematically address these discrepancies to build a clear understanding of the structure-activity relationships (SAR).

Key areas of focus will include:

Tautomeric Forms: The different tautomers of a β-diketone derivative can exhibit distinct biological activities. mdpi.com A thorough characterization of the predominant tautomeric form under physiological conditions is crucial.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies and other computational modeling techniques can help to rationalize the observed biological data and predict the activity of new derivatives. nih.govnih.govresearchgate.net By correlating specific structural features with biological outcomes, QSAR can help to resolve conflicting reports and guide the design of more potent and selective compounds.

A systematic approach, combining rigorous biological testing with advanced analytical and computational methods, will be essential to build a cohesive understanding of the bioactivity of this compound derivatives.

Q & A

Q. What are the common laboratory synthesis routes for 1-Methoxypentane-2,4-dione, and how are reaction conditions optimized?

this compound can be synthesized via nucleophilic substitution or condensation reactions. For example, Williamson ether synthesis may be employed using a methoxy-containing nucleophile and a diketone precursor. Microwave-assisted synthesis (e.g., as in ) can enhance reaction efficiency by reducing time and improving yield . Optimization involves adjusting solvent polarity (e.g., THF or DMF), temperature (50–80°C), and stoichiometry of reagents. Monitoring via TLC or GC-MS ensures reaction completion.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral assignments validated?

Key techniques include:

- NMR : H and C NMR identify methoxy (-OCH) and diketone groups. For example, methoxy protons appear as singlets near δ 3.3–3.5 ppm, while diketone carbons resonate at δ 190–210 ppm .

- IR : Strong C=O stretches (~1700 cm) and C-O-C bands (~1100 cm^{-1) confirm functional groups .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 130 for [M]) validate molecular weight . Assignments are cross-checked with computational predictions (e.g., DFT) or deuterated analogs .

Q. How does the tautomeric equilibrium of this compound influence its reactivity in solution?

The compound exists in keto-enol tautomeric forms, influenced by solvent polarity and temperature. In non-polar solvents, the enol form dominates due to intramolecular hydrogen bonding, enhancing nucleophilicity. Polar solvents stabilize the diketo form, altering reactivity in substitution or coordination reactions. Tautomer ratios can be quantified via H NMR integration or UV-Vis spectroscopy .

Advanced Research Questions

Q. How can Density Functional Theory (DFT) calculations resolve discrepancies between experimental and predicted vibrational spectra?

DFT calculations (e.g., B3LYP/6-31G**) model the compound’s electronic structure and predict IR/Raman frequencies. Discrepancies often arise from solvent effects or anharmonicity. For example, showed that scaling factors (0.96–0.98) adjust calculated frequencies to match experimental data. Hybrid methods combining DFT with molecular dynamics simulations improve accuracy for solution-phase systems .

Q. What strategies address contradictory reports on the biological activity of this compound derivatives?

Contradictions may stem from impurities, assay conditions, or structural analogs. To resolve these:

- Purity Verification : Use HPLC or LC-MS to confirm compound integrity.

- Standardized Assays : Replicate studies under controlled pH, temperature, and cell lines.

- Structure-Activity Relationship (SAR) : Compare derivatives (e.g., ’s dichlorophenyl analogs) to isolate active moieties .

Q. What experimental precautions are critical when handling this compound in high-temperature reactions?

Safety protocols include:

- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts.

- PPE : Wear heat-resistant gloves and goggles during microwave or reflux setups.

- Thermal Monitoring : Employ temperature probes to prevent exothermic runaway reactions. Refer to SDS guidelines for spill management and first aid .

Q. How is this compound utilized as a reference standard in chromatographic analysis?

As a reference, it calibrates retention times in GC/HPLC and validates column efficiency. For example, in reverse-phase HPLC, its logP (~1.2) aids in method development for polar analytes. Spectroscopic libraries (e.g., NIST) use its fragmentation patterns in MS databases .

Q. What advanced techniques probe its interactions with biomolecules like enzymes or DNA?

- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, K).

- NMR Titration : Maps interaction sites via chemical shift perturbations.

- Molecular Docking : Predicts binding modes using software like AutoDock, validated by mutagenesis studies .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.